molecular formula C19H38O10 B14110703 methyl 2,3,4,6-tetrakis-O-(1-hydroxypropan-2-yl)hexopyranoside CAS No. 112748-33-1

methyl 2,3,4,6-tetrakis-O-(1-hydroxypropan-2-yl)hexopyranoside

Cat. No.: B14110703
CAS No.: 112748-33-1
M. Wt: 426.5 g/mol
InChI Key: GKFRSRGHGLRUBB-UHFFFAOYSA-N
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Description

ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) is a complex chemical compound known for its unique properties and applications. It is a type of polyethylene glycol derivative, specifically an ether with methyl D-glucopyranoside. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to form stable emulsions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) typically involves the reaction of methyl D-glucopyranoside with ethylene oxide. The process is carried out under controlled conditions, including a temperature range of 150-175°C, a solvent concentration of 15%, and a catalyst such as sodium hydroxide at a dosage of 1% based on the mass of raw materials. The reaction is conducted under a pressure of 0.2-0.3 MPa with continuous stirring .

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of specialized equipment, such as high-pressure reactors and efficient stirring devices, ensures the consistency and quality of the product. The process may also involve additional purification steps to remove any impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) involves its ability to interact with various molecular targets and pathways. Its surfactant properties allow it to reduce surface tension and form stable emulsions, which is crucial in many of its applications. The compound can also interact with biological membranes, enhancing the permeability and delivery of active ingredients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) lies in its combination of polyethylene glycol and methyl D-glucopyranoside, which imparts unique properties such as enhanced biocompatibility and specific interactions with biological molecules. This makes it particularly valuable in applications requiring both surfactant properties and biocompatibility .

Properties

CAS No.

112748-33-1

Molecular Formula

C19H38O10

Molecular Weight

426.5 g/mol

IUPAC Name

2-[[3,4,5-tris(1-hydroxypropan-2-yloxy)-6-methoxyoxan-2-yl]methoxy]propan-1-ol

InChI

InChI=1S/C19H38O10/c1-11(6-20)25-10-15-16(26-12(2)7-21)17(27-13(3)8-22)18(19(24-5)29-15)28-14(4)9-23/h11-23H,6-10H2,1-5H3

InChI Key

GKFRSRGHGLRUBB-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OCC1C(C(C(C(O1)OC)OC(C)CO)OC(C)CO)OC(C)CO

Related CAS

52673-60-6

Origin of Product

United States

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